molecular formula C17H24N2O4 B1389023 3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate CAS No. 1185294-35-2

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate

Cat. No.: B1389023
CAS No.: 1185294-35-2
M. Wt: 320.4 g/mol
InChI Key: UMSWFYNZIPHTGY-UHFFFAOYSA-N
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Description

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is often used in biochemical and proteomics research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate typically involves the reaction of 3-(dimethylaminomethyl)-2-methylindole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the proper formation of the acetate ester. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic uses and as a tool in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylaminomethyl)-2-methylindole
  • 3-(Dimethylaminomethyl)-indole
  • 2-Methylindole-3-acetic acid

Uniqueness

3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its applications in diverse fields make it a valuable compound in scientific research .

Properties

IUPAC Name

acetic acid;3-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.C2H4O2/c1-11-13(10-16(2)3)12-6-4-5-7-14(12)17(11)9-8-15(18)19;1-2(3)4/h4-7H,8-10H2,1-3H3,(H,18,19);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSWFYNZIPHTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 2
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 3
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 4
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 5
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate
Reactant of Route 6
3-(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-propionic acid acetate

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